molecular formula C20H30N2O2 B1440185 Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 336191-16-3

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1440185
CAS No.: 336191-16-3
M. Wt: 330.5 g/mol
InChI Key: XXPJRAVPVRZQPZ-UHFFFAOYSA-N
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Description

Historical Context and Development

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 336191-16-3) emerged as a compound of interest in the early 2000s, following advancements in spirocyclic amine synthesis. Its development aligns with the broader exploration of diazaspiro frameworks for pharmaceutical applications. Early synthetic routes, such as those involving tert-butyl chloroformate-mediated esterification of 2,8-diazaspiro[4.5]decane precursors, were optimized to improve yields and scalability. By 2010, the compound was cataloged in PubChem (CID 45588211), reflecting its adoption in research. Key milestones include its use as a scaffold for kinase inhibitors and its recognition in patent literature for modular derivatization.

Table 1: Key Historical Milestones

Year Development Source
2002 Initial synthetic methodologies for diazaspiro scaffolds
2010 PubChem entry established
2014 Palladium-catalyzed synthesis of related diazaspiro compounds
2024 Commercial availability from suppliers like BLD Pharm

Significance in Organic and Medicinal Chemistry

This compound’s spirocyclic architecture confers unique stereoelectronic properties, making it valuable in drug discovery. Its tert-butyl carbamate group enhances solubility, while the benzyl moiety allows for selective functionalization. In medicinal chemistry, it serves as a precursor for modulators of protein kinases and G-protein-coupled receptors (GPCRs). For example, derivatives have shown promise in targeting neurokinin and orexin receptors, with potential applications in CNS disorders.

Reactivity Highlights :

  • The spirocyclic nitrogen atoms participate in hydrogen bonding, critical for target engagement.
  • The tert-butyl group stabilizes intermediates during cross-coupling reactions.

Position within the Diazaspiro Compound Family

This compound belongs to the 2,8-diazaspiro[4.5]decane subclass, distinguished by its bicyclic structure with nitrogen atoms at positions 2 and 8. Compared to analogs like 1,9-diazaspiro[5.5]undecanes, this compound exhibits reduced steric hindrance, enabling broader reactivity.

Structural Comparison :

Feature This Compound 1,9-Diazaspiro[5.5]Undecane
Ring Size 6- and 5-membered 6- and 6-membered
Nitrogen Positions 2,8 1,9
Functionalization Sites Benzyl, tert-butyl Often arene-fused
Bioactivity Kinase modulation PARP inhibition

Properties

IUPAC Name

tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-14-11-20(16-22)9-12-21(13-10-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPJRAVPVRZQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670595
Record name tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336191-16-3
Record name 1,1-Dimethylethyl 8-(phenylmethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336191-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves the construction of the diazaspiro ring system followed by introduction of the benzyl substituent and tert-butyl ester group. The key steps include:

  • Formation of the spirocyclic diazaspiro[4.5]decane core via ring-forming reactions
  • Protection of amine groups using tert-butyl ester groups to form carboxylate esters
  • Benzylation at the 8-position nitrogen atom or carbon adjacent to nitrogen

Detailed Synthesis from Literature and Patent Sources

While specific detailed protocols for this exact compound are limited, related synthetic approaches for structurally similar tert-butyl diazaspiro compounds provide valuable insights:

  • Ring Formation: The spirocyclic ring is commonly formed via intramolecular cyclization reactions involving diamine precursors and appropriate carbonyl or halide functionalities. For example, lithium diisopropylamide (LDA) can be used to generate anions for nucleophilic attack in ring closure steps.
  • Protection and Esterification: The tert-butyl ester group is introduced using tert-butyl dicarbonyl anhydride or tert-butyl chloroformate reagents under mild base conditions to protect the carboxyl group as a tert-butyl ester.
  • Benzylation: The benzyl group is introduced typically via nucleophilic substitution using benzyl halides (e.g., benzyl bromide) under basic conditions, or via reductive amination using benzaldehyde derivatives and hydrogenation catalysts such as Raney nickel.

Solvent and Reaction Conditions

  • Common solvents include tetrahydrofuran (THF), toluene, ethanol, and dimethoxyethane, chosen based on solubility and reaction compatibility.
  • Reactions are often conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
  • Temperature control is critical, with reactions performed at temperatures ranging from -78°C (for LDA-mediated steps) to reflux conditions depending on the step.
  • Purification typically involves extraction, filtration through silica gel, and recrystallization from suitable solvents such as ethyl acetate or diethyl ether.

Preparation Data Table

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Notes
1 Formation of diazaspiro ring Diamine precursor + LDA THF or dimethoxyethane -78°C to 0°C Inert atmosphere; slow addition
2 Protection (tert-butyl ester) tert-butyl dicarbonyl anhydride + base (e.g., pyridine) Dichloromethane or toluene 0°C to room temp Avoid moisture; mild stirring
3 Benzylation Benzyl bromide + base (e.g., potassium tert-butoxide) Ethanol or toluene Room temp to reflux Monitor reaction progress by TLC
4 Purification Silica gel column chromatography Ethyl acetate/hexane Ambient Recrystallization for final purity

Research Findings and Optimization Notes

  • Solubility and Stock Solutions: For preparation of stock solutions, solubility varies by solvent; heating to 37°C and ultrasonic bath oscillation improve dissolution.
  • Storage Stability: Stock solutions stored at -80°C maintain integrity for up to 6 months, while at -20°C stability decreases to about 1 month.
  • Reaction Yields: Literature reports for similar spirocyclic compounds indicate yields ranging from 60% to 85% depending on reaction conditions and purification efficiency.
  • Catalyst Use: Raney nickel and hydrogen gas are effective for reductive amination steps to introduce benzyl groups with high selectivity.
  • Safety Considerations: Use of strong bases (LDA, potassium tert-butoxide) and handling of reactive intermediates require appropriate safety protocols including inert atmosphere and low temperatures.

Chemical Reactions Analysis

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate has shown potential as a scaffold for developing new pharmacological agents. Its unique spirocyclic structure allows for the modification of various functional groups, which can enhance biological activity.

Case Study: Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties. A study demonstrated that certain modifications to the diazaspiro framework resulted in increased cytotoxicity against cancer cell lines, suggesting its utility in cancer therapeutics .

Organic Synthesis Applications

2. Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Data Table: Reaction Conditions for Synthesis

Reaction TypeReactantsConditionsYield (%)
AlkylationThis compound + Alkyl HalideBase-mediated, Room Temp85
CyclizationThis compound + AmineHeat, Solvent-free90
EsterificationTert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylic Acid + AlcoholAcid catalyst, Reflux75

Biochemical Research Applications

3. Proteomics and Enzyme Inhibition

In proteomics research, this compound is utilized as a tool for studying enzyme interactions and inhibitions. Its structural properties allow it to bind selectively to certain enzymes, providing insights into their mechanisms of action.

Case Study: Enzyme Inhibition
A study focused on the inhibition of specific proteases using this compound showed promising results, indicating its potential as a lead compound for developing protease inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The diazaspiro[4.5]decane scaffold is highly versatile, with modifications at N2, N8, or the spirocyclic carbon positions altering physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Compounds and Their Properties
Compound Name Substituents Molecular Weight Functional Groups Key Applications/Properties References
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate Benzyl (N8), Boc (N2) 330.46 Boc-protected amine, aromatic benzyl Drug discovery (e.g., autophagy modulation); balanced lipophilicity
Benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate Ethyl (N8), benzyloxycarbonyl (N2) - Ester groups Enhanced solubility due to smaller alkyl group; used in organic synthesis
tert-Butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate Oxo (C7), Boc (N2) 254.33 Ketone, Boc-protected amine Intermediate for ketone derivatives; potential hydrogen-bond acceptor
8-(tert-Butyl)-4-methyl-2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate Methyl (C4), Boc and methoxycarbonyl - Diester, spirocyclic core High steric hindrance; complex molecule synthesis
tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate Ethyl (C3), Boc (N8) - Chiral center, formate salt Improved crystallinity; asymmetric synthesis applications
8-Benzyl-2,8-diazaspiro[4.5]decane Benzyl (N8), free amine (N2) - Unprotected amine Reactive intermediate for further functionalization

Impact of Substituents on Properties

  • Benzyl vs. Ethyl-substituted analogs (e.g., benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate) exhibit lower steric bulk, favoring faster reaction kinetics in nucleophilic substitutions .
  • Boc Protection : The Boc group in the target compound stabilizes the amine during synthesis, whereas unprotected analogs (e.g., 8-benzyl-2,8-diazaspiro[4.5]decane) are more reactive but require careful handling to avoid side reactions .
  • Ketone and Ester Modifications : The 7-oxo derivative (tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate) introduces a hydrogen-bond acceptor, which may enhance binding to biological targets like kinases or proteases . Diester derivatives (e.g., compound 7 in ) offer dual reactivity sites for stepwise functionalization .

Research and Application Insights

  • Drug Discovery : The target compound’s benzyl-Boc combination is favored in autophagy modulators and RAS inhibitors, where lipophilicity and stability are critical .
  • Diversification Strategies: Functionalization at C3 (e.g., hydroxymethyl or aminoethyl groups) expands utility in peptide mimetics and prodrugs .

Biological Activity

Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS Number: 336191-16-3) is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and modulator. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C20H30N2O2C_{20}H_{30}N_{2}O_{2}, with a molecular weight of approximately 330.47 g/mol. Its structure features a spiro junction that contributes to its rigidity and stability, enhancing its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₈H₃₀N₂O₂
Molecular Weight330.47 g/mol
CAS Number336191-16-3
MDL NumberMFCD12400945
Hazard ClassificationIrritant

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Preliminary studies suggest that it can effectively bind to enzyme active sites, blocking substrate access and thereby modulating enzymatic activity. This binding capability is attributed to the compound's rigid structure, which allows for precise interactions with molecular targets .

Case Study: Enzyme Interaction
In a study examining the interaction of this compound with specific enzymes, it was found that concentrations as low as 10 µM resulted in over 50% inhibition of enzymatic activity in vitro. This suggests a promising potential for developing therapeutic agents targeting enzyme-related diseases .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of related diazaspiro compounds. A comparative analysis revealed that structural modifications in diazaspiro derivatives can significantly affect their anticonvulsant activity. This compound has shown promise in preliminary assays, indicating a potential role in managing seizure disorders .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with similar compounds.

Compound NameKey FeaturesBiological Activity
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylateLacks benzyl groupLower enzyme inhibition compared to tert-butyl 8-benzyl
Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylateContains different dioxo groupsEnhanced biological activity due to different binding properties
Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylateUnique spirocyclic structurePotential enzyme inhibitor with significant binding affinity

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves specific interactions at the molecular level. The rigid spirocyclic structure facilitates strong π-π stacking interactions with aromatic residues in enzyme active sites, enhancing binding affinity and specificity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via spirocyclic amine formation, typically involving condensation of benzyl-substituted piperidine derivatives with tert-butyl carboxylate groups. Optimization involves adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents like Boc-anhydrides. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Characterization by 1H^1H-NMR and LC-MS confirms structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Reverse-phase C18 column with acetonitrile/water gradients to assess purity (>95% recommended).
  • Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular weight (theoretical: 240.34 g/mol) .
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify spirocyclic structure, benzyl proton signals (δ 7.2–7.4 ppm), and tert-butyl group (δ 1.4 ppm) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Stability studies indicate decomposition under prolonged exposure to light or humidity. Use desiccants and amber vials for long-term storage .

Advanced Research Questions

Q. How does the benzyl substituent influence the compound’s reactivity compared to methyl or phenyl analogs in spirocyclic systems?

  • Methodological Answer : Substituent effects can be studied via computational modeling (DFT calculations) to compare steric/electronic profiles. Experimentally, evaluate reaction kinetics in nucleophilic substitutions or catalytic hydrogenation. For example, the benzyl group enhances lipophilicity and may sterically hinder interactions with target enzymes compared to smaller methyl groups .

Q. What in vitro assays are suitable for probing this compound’s interaction with RIPK1 or related kinases?

  • Methodological Answer : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) to measure RIPK1 activity. IC50_{50} values can be determined by titrating the compound against ATP concentrations. Co-crystallization studies with RIPK1’s kinase domain may reveal binding modes, as seen in structurally similar spirocyclic inhibitors .

Q. How can metabolic pathways and degradation products of this compound be characterized in biological systems?

  • Methodological Answer : Conduct hepatocyte incubation studies (human or rodent) with LC-HRMS to identify phase I/II metabolites. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess metabolic stability. Degradation under oxidative stress (H2 _2O2_2/Fe2+^{2+}) can simulate in vivo breakdown products .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of key parameters (e.g., pH, temperature). Use design of experiments (DoE) to optimize critical quality attributes (CQAs) like enantiomeric purity. Reproducibility is enhanced by strict control of benzyl halide reagent quality and Boc-protection steps .

Q. How does the compound’s stability vary under different pH conditions, and what degradation mechanisms dominate?

  • Methodological Answer : Perform forced degradation studies:

  • Acidic Conditions : 0.1 N HCl at 40°C for 24 hours; monitor tert-butyl ester hydrolysis via TLC.
  • Basic Conditions : 0.1 N NaOH; observe spirocyclic ring-opening by NMR.
  • Oxidative Conditions : 3% H2 _2O2_2; track peroxide adducts by LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
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Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate

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